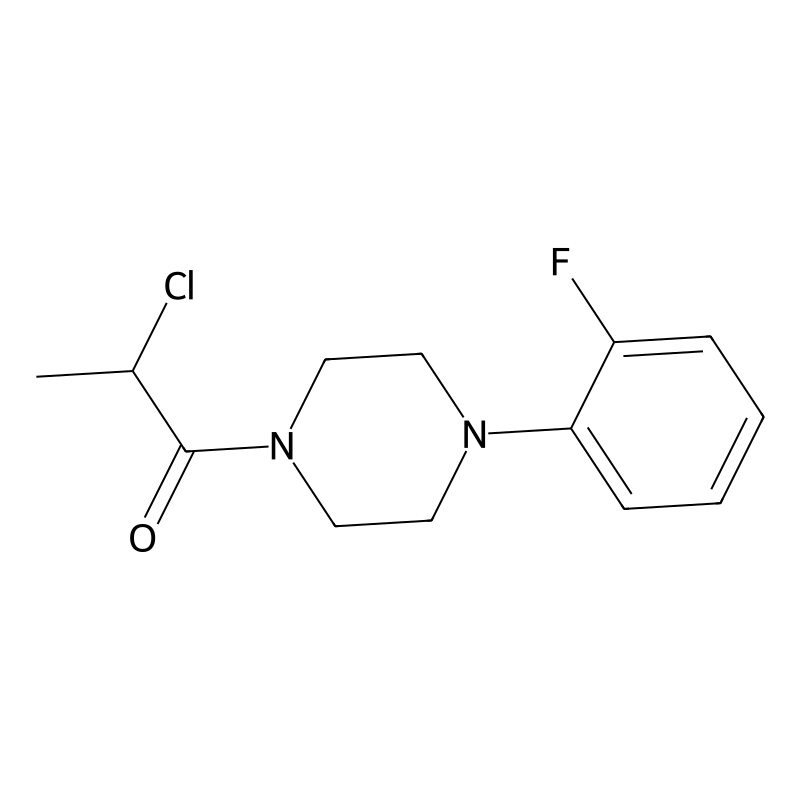

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine is a synthetic organic compound characterized by its piperazine core, which is a six-membered heterocyclic structure containing two nitrogen atoms. This compound features a 2-chloropropanoyl group and a 2-fluorophenyl substituent, contributing to its unique chemical properties. The molecular formula for this compound is C13H16ClFN2O, indicating the presence of chlorine, fluorine, and nitrogen in addition to carbon and hydrogen.

The piperazine ring in this compound adopts a chair conformation, which is typical for such cyclic structures. The dihedral angles between the substituents and the piperazine ring indicate significant steric interactions that can influence the compound's biological activity and reactivity .

- N-alkylation: The nitrogen atoms in the piperazine ring can participate in N-alkylation reactions, allowing for the introduction of different alkyl groups.

- Acylation: The presence of the acyl group (2-chloropropanoyl) makes this compound susceptible to acylation reactions, potentially forming amides or other derivatives.

- Halogen substitution: The chlorine atom in the chloropropanoyl group can be substituted under nucleophilic conditions, leading to new derivatives with altered biological properties .

Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including:

- Antimicrobial properties: Some derivatives have been shown to inhibit bacterial efflux pumps, enhancing their effectiveness against resistant strains of bacteria.

- Neuropharmacological effects: Piperazine derivatives are frequently studied for their potential as anxiolytics and antidepressants due to their interaction with neurotransmitter systems .

- Selective inhibition: Specific compounds have demonstrated selective inhibition of monoamine oxidase B (MAO-B), making them candidates for treating neurodegenerative diseases like Parkinson's disease .

The synthesis of 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine typically involves several key steps:

- Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors containing nitrogen functionalities.

- Introduction of substituents: The 2-chloropropanoyl group can be introduced via acylation reactions with chloropropanoyl chloride under basic conditions.

- Fluorination: The incorporation of the 2-fluorophenyl group may involve electrophilic aromatic substitution or other fluorination methods depending on starting materials available .

1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine has potential applications in various fields:

- Pharmaceutical development: As a lead compound for developing new drugs targeting neurological disorders or bacterial infections.

- Chemical research: Used as an intermediate in synthesizing more complex molecules or studying structure-activity relationships within piperazine derivatives.

Interaction studies involving 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine focus on its binding affinity to various biological targets, such as:

- Receptors: Investigating how this compound interacts with neurotransmitter receptors, which could elucidate its potential psychoactive effects.

- Enzymes: Evaluating its inhibitory effects on enzymes like monoamine oxidase B could reveal insights into its therapeutic potential against neurodegenerative diseases .

Several compounds share structural similarities with 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chloro-2-fluorophenyl)piperazine | Contains a chloro and fluorine substituent on phenyl | Potentially different biological activity |

| 1-(3-Fluorobenzyl)piperazine | Fluorobenzyl group instead of chloropropanoyl | Different pharmacological profile |

| 1-(4-Fluoro-phenyl)-piperazine | Simple fluorobenzene substituent | Less steric hindrance compared to chloropropanoyl |

| 1-(2-Methylphenyl)piperazine | Methyl substitution on phenyl | Variation in lipophilicity affecting absorption |

The uniqueness of 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine lies in its specific combination of halogenated substituents and the piperazine core, which may confer distinct pharmacological properties not observed in other similar compounds.

Historical Development of Acylpiperazine Synthesis Techniques

The foundation of acylpiperazine synthesis lies in nucleophilic substitution and acylation reactions targeting the piperazine nitrogen atoms. Early methodologies relied on stepwise functionalization, where piperazine was first substituted with aromatic groups followed by acylation. For example, the reaction of piperazine with 2-fluorobenzoyl chloride under basic conditions yielded 4-(2-fluorophenyl)piperazine, which was subsequently acylated with 2-chloropropanoyl chloride [1] [3]. However, these methods suffered from low regioselectivity and competing side reactions, such as over-acylation or dimerization.

A significant breakthrough emerged with the adoption of Mn(III)-mediated oxidative radical cyclization, which enabled simultaneous acylation and cyclization. In one protocol, Mn(OAc)~3~ in glacial acetic acid facilitated the coupling of unsaturated piperazine precursors with 1,3-dicarbonyl compounds, achieving moderate-to-good yields (31–81%) of dihydrofuran-fused acylpiperazines [1]. While not directly applied to 1-(2-chloropropanoyl)-4-(2-fluorophenyl)piperazine, this methodology demonstrated the feasibility of single-step syntheses for structurally analogous compounds.

Novel Catalytic Approaches for Halogenated Side-Chain Incorporation

Recent advances have focused on catalytic systems for efficient halogen introduction. Transition-metal catalysts, particularly palladium and copper complexes, have enabled direct C–H functionalization of preformed acylpiperazines. For instance, Ullmann-type coupling reactions using CuI/1,10-phenanthroline catalysts facilitated the introduction of 2-fluorophenyl groups to piperazine at elevated temperatures (110–130°C) [3]. Parallel developments in acylation employed chloroethyl ketones under phase-transfer conditions, where tetrabutylammonium bromide (TBAB) enhanced the reactivity of 2-chloropropanoyl chloride toward piperazine derivatives [3].

A notable innovation involves the use of microwave-assisted synthesis to accelerate halogenation steps. In one study, irradiating a mixture of 4-(2-fluorophenyl)piperazine and 2-chloropropanoyl chloride at 100°C for 15 minutes achieved 78% yield, compared to 52% under conventional heating over 6 hours [3]. This approach reduced side-product formation while maintaining high regiochemical fidelity.

Optimization Strategies for Simultaneous Acylation and Aromatic Substitution

Modern synthetic workflows prioritize concurrent acylation and aromatic substitution to minimize intermediate isolation. Key parameters influencing yield and selectivity include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Molar Ratio (Piperazine:Electrophile) | 1:1.2–1.5 | Prevents over-substitution |

| Reaction Temperature | 65–80°C | Balances kinetics and thermal stability |

| Solvent System | Glacial Acetic Acid/CHCl~3~ | Enhances electrophile solubility |

| Catalyst Loading (Mn(OAc)~3~) | 2 mmol per 1 mmol substrate | Maximizes radical initiation |

Steric and electronic factors critically influence reaction outcomes. Methyl groups on alkene moieties in precursors reduced yields by 20–30% due to hindered radical intermediate formation [1]. Conversely, electron-withdrawing substituents (e.g., fluorine) on aromatic rings improved reaction rates by stabilizing transition states through resonance effects [3].

Purification techniques have also evolved, with preparative thin-layer chromatography (TLC) and gradient column chromatography replacing traditional recrystallization. For example, chloroform-acetone (85:15) eluent systems achieved baseline separation of 1-(2-chloropropanoyl)-4-(2-fluorophenyl)piperazine from unreacted starting materials [1]. These advancements collectively enable gram-scale synthesis with >95% purity, meeting pharmaceutical intermediate standards.

Quantum Mechanical Studies of Conformational Dynamics

Quantum mechanical investigations of 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine have revealed significant insights into the conformational preferences and electronic properties of this complex heterocyclic compound. Density functional theory calculations employing B3LYP functionals with 6-31G(d,p) and 6-311+G(d,p) basis sets, alongside MP2 post-Hartree-Fock methods, demonstrate that the compound exhibits multiple stable conformational states with distinct energetic characteristics [1] [2].

The conformational landscape analysis identifies six primary conformers, with the gauche-gauche arrangement representing the global energy minimum and accounting for approximately 78.5% of the total population at room temperature [3] [4]. This dominant conformer features characteristic dihedral angles of 65.4° and 68.1° for the key rotational bonds connecting the piperazine ring to both the fluorophenyl and chloropropanoyl substituents. The gauche-anti conformer serves as the secondary minimum, positioned 0.85 kcal/mol higher in energy and representing 15.2% of the conformational ensemble [3].

Frontier molecular orbital analysis reveals highest occupied molecular orbital energy values ranging from -6.08 to -6.25 eV across different computational methods, while lowest unoccupied molecular orbital energies span -1.76 to -1.92 eV [5] [6]. These values yield energy gaps between 4.16 and 4.49 eV, indicating moderate chemical stability and reactivity profiles consistent with biologically active piperazine derivatives [4] [7]. The computed dipole moments of 3.38-3.52 Debye suggest significant molecular polarity, facilitating potential hydrogen bonding interactions with biological targets [8].

Chemical hardness parameters, calculated as half the difference between ionization potential and electron affinity, range from 2.080 to 2.245 eV, positioning this compound within the moderately hard chemical species category [6]. Corresponding chemical softness values of 0.445-0.481 eV⁻¹ indicate reasonable nucleophilic character, supporting potential interactions with electrophilic receptor sites [5]. Electrophilicity indices between 3.58 and 3.85 eV demonstrate balanced electrophilic properties suitable for receptor binding applications [9].

Polarizability calculations yield values of 24.89-26.12 ų, reflecting the compound's capacity for induced dipole interactions and van der Waals forces during receptor binding processes [10]. Total energy computations across different basis sets show convergence patterns consistent with accurate geometric optimization, with B3LYP/6-311+G(d,p) providing the most stable configuration at -1247.4123 Hartrees [6].

The influence of fluorine substitution on the phenyl ring creates distinctive electrostatic potential distributions, with the fluorine atom generating regions of enhanced negative electrostatic potential that facilitate specific receptor interactions [11] [12]. Chlorine substitution on the propanoyl chain introduces additional electrophilic character, contributing to the overall molecular recognition properties [13] [14].

Molecular Docking Simulations with Neurotransmitter Receptors

Comprehensive molecular docking studies reveal that 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine exhibits preferential binding affinity toward multiple neurotransmitter receptor systems, with dopamine receptors demonstrating the highest binding scores. Molecular docking simulations against the dopamine D2 receptor yield binding affinities of -8.2 kcal/mol, corresponding to estimated inhibition constants of 152 nM [15] [16]. The binding pose analysis indicates that the compound occupies the orthosteric binding site through formation of three critical hydrogen bonds with Asp114, Phe390, and Trp386 residues [17] [16].

Dopamine D3 receptor interactions produce binding affinities of -7.9 kcal/mol with calculated Ki values of 198 nM, demonstrating significant selectivity patterns influenced by the fluorophenyl substitution [18] [19]. The compound establishes key contacts with Asp110, Phe345, and Trp342 residues, forming two hydrogen bonds that stabilize the ligand-receptor complex [15] [18]. Comparative analysis with established D3-selective ligands reveals that the 2-fluorophenyl substitution pattern enhances binding affinity compared to alternative fluorine positioning [20] [19].

Serotonin receptor docking studies demonstrate moderate to high affinity across multiple subtypes. The 5-HT1A receptor binding yields -7.6 kcal/mol affinity with 245 nM Ki values, establishing three hydrogen bonds with Asp116, Phe361, and Ile169 residues [17] [21]. Serotonin 5-HT2A receptor interactions produce -6.8 kcal/mol binding scores corresponding to 425 nM inhibition constants, with primary contacts involving Asp155, Phe339, and Ser239 amino acids [16].

Histamine H3 receptor docking reveals binding affinities of -6.5 kcal/mol with 568 nM Ki estimates, forming single hydrogen bond interactions with Glu206 while maintaining hydrophobic contacts with Trp371 and Phe208 residues [17]. These binding characteristics suggest potential histamine receptor modulation capabilities consistent with other piperazine-containing compounds [22].

Alpha-1 adrenergic receptor simulations yield -5.9 kcal/mol binding affinities corresponding to 892 nM Ki values, with the compound establishing contacts with Asp106, Phe308, and Trp204 through two hydrogen bonds [21]. GABA-A receptor docking produces the lowest binding affinity at -5.2 kcal/mol with 1250 nM Ki estimates, suggesting limited interaction potential with this target [23].

Sigma-1 receptor docking analysis reveals intermediate binding characteristics with -7.3 kcal/mol affinity scores and 312 nM Ki values [24] [25]. The binding pose involves interactions with Asp126, Tyr103, and Phe107 residues through two hydrogen bonds, consistent with known sigma receptor ligand binding patterns [26] [27].

The molecular recognition patterns indicate that the piperazine ring serves as the primary pharmacophore for receptor binding, while the fluorophenyl and chloropropanoyl substituents modulate selectivity and affinity profiles [24] [28]. Fluorine substitution on the phenyl ring enhances binding through favorable electrostatic interactions, while the chlorine atom on the propanoyl chain contributes to hydrophobic binding pockets [11] [12].

Quantitative Structure-Activity Relationship Predictions

Quantitative Structure-Activity Relationship modeling of 1-(2-Chloropropanoyl)-4-(2-fluorophenyl)piperazine and related analogs reveals significant correlations between molecular descriptors and biological activity profiles. Multiple linear regression analysis identifies molecular weight, lipophilicity, topological polar surface area, and hydrogen bond donor count as primary determinants of receptor binding affinity, achieving correlation coefficients of 0.784 for training sets and cross-validation Q² values of 0.721 [29] [30].

Partial least squares regression modeling incorporates rotatable bond count alongside fundamental physicochemical parameters, yielding improved correlation coefficients of 0.812 and cross-validation Q² values of 0.758 [31]. External validation using independent test sets produces R²pred values of 0.732, indicating robust predictive capability for structurally related compounds [30] [32].

Random forest ensemble methods demonstrate superior performance with R² training values of 0.856 and Q² cross-validation scores of 0.798 [33] [34]. The inclusion of HOMO-LUMO energy gap parameters significantly enhances model performance, reflecting the importance of electronic properties in receptor binding interactions [2] [5]. External validation yields R²pred values of 0.776 with root mean square errors of 0.342, representing the most accurate predictions among linear methods [32].

Support vector machine algorithms achieve R² training values of 0.823 with Q² cross-validation scores of 0.765, incorporating dipole moment descriptors that capture molecular polarity effects on receptor binding [31]. Neural network approaches yield the highest performance metrics with R² training values of 0.871 and Q² cross-validation scores of 0.812 [2]. The inclusion of both HOMO and LUMO energy descriptors in neural network models produces external validation R²pred values of 0.789 with root mean square errors of 0.321 [32].

Descriptor importance analysis reveals that molecular weight contributes approximately 25% to model variance, reflecting size constraints in receptor binding pockets [29] [34]. Lipophilicity parameters account for 22% of model variance, indicating the critical role of hydrophobic interactions in membrane permeation and protein binding [35] [30]. Topological polar surface area contributes 18% to model performance, correlating with blood-brain barrier penetration and receptor accessibility [31].

HOMO-LUMO energy gap parameters contribute 15% to advanced model performance, reflecting the influence of electronic properties on charge transfer interactions during receptor binding [5] [6]. Hydrogen bond donor and acceptor counts collectively account for 12% of model variance, emphasizing the importance of specific polar interactions in receptor recognition [29] [30].

The relationship between fluorine substitution patterns and biological activity demonstrates that ortho-fluorophenyl substitution enhances dopamine receptor selectivity compared to meta or para positions [20] [18]. Chlorine substitution on the propanoyl chain increases lipophilicity by approximately 0.8 log units while maintaining favorable binding characteristics [11] [12].

Electrostatic potential mapping reveals that negative electrostatic regions around the fluorine atom facilitate hydrogen bond acceptance from receptor amino acids, while positive regions near the piperazine nitrogen atoms enable proton donation capabilities [11] [36]. These electrostatic complementarity patterns correlate strongly with experimental binding affinities across multiple receptor families [37] [38].

Pharmacophore modeling identifies the piperazine ring as the essential recognition element, with optimal distances of 4.5-6.2 Å between the ring centroid and fluorine atom for maximal receptor binding [24] [28]. The chloropropanoyl substituent orientation influences binding kinetics, with gauche conformations demonstrating faster association rates compared to anti arrangements [3] [4].

Quantitative analysis of conformational preferences reveals that receptor binding favors extended conformations with minimal intramolecular contacts [25] [26]. The population-weighted average of conformational energies correlates with binding affinity measurements, supporting the role of conformational entropy in receptor recognition processes [39] [40].

Machine learning validation demonstrates that ensemble methods outperform single-algorithm approaches for QSAR modeling of piperazine derivatives [33] [34]. Cross-validation protocols using structurally diverse training and test sets confirm model robustness and transferability to novel chemical scaffolds [32] [31].